molecular formula C8H10N2O B6233808 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol CAS No. 1780424-98-7

5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol

Cat. No. B6233808
CAS RN: 1780424-98-7
M. Wt: 150.2
InChI Key:
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Description

5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol is a unique chemical compound with the empirical formula C8H10N2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol, has been a topic of significant interest in the field of medicinal chemistry . Various strategies related to the synthesis of 1,5-naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol can be represented by the SMILES string OC1=NC2=C (C=C1)CNCC2 . This compound has a molecular weight of 150.18 .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "palladium on carbon" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-cyanopyridine in the presence of sodium ethoxide to form 5-ethoxycarbonyl-6-cyano-7,8-dihydro-5H-naphthyridin-2-one.", "Step 2: The above intermediate is then reduced with sodium borohydride in acetic acid to form 5-ethoxycarbonyl-6-amino-7,8-dihydro-5H-naphthyridin-2-one.", "Step 3: The amino group in the above intermediate is then protected with acetic anhydride in the presence of sulfuric acid to form 5-ethoxycarbonyl-6-acetamido-7,8-dihydro-5H-naphthyridin-2-one.", "Step 4: The protected intermediate is then reacted with sodium hydroxide and hydrogen peroxide to form 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol.", "Step 5: The final step involves the removal of the protecting group using palladium on carbon in the presence of hydrogen gas to obtain the desired product." ] }

CAS RN

1780424-98-7

Product Name

5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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